IDR-1018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

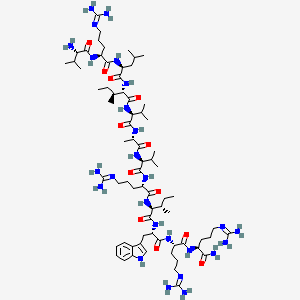

Structure

2D Structure

Propriétés

Formule moléculaire |

C71H126N26O12 |

|---|---|

Poids moléculaire |

1535.9 g/mol |

Nom IUPAC |

(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |

Clé InChI |

RNOHIZCXHRBFRE-MUOSHHONSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of IDR-1018: An Immunomodulatory and Anti-Biofilm Peptide

An In-depth Technical Guide for Researchers and Drug Development Professionals

IDR-1018 is a synthetic innate defense regulator (IDR) peptide derived from the bovine neutrophil peptide bactenecin.[1] It exhibits a compelling dual mechanism of action, functioning as a potent immunomodulator and an effective anti-biofilm agent.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its signaling pathways, quantitative effects on immune cells, and detailed experimental methodologies.

Immunomodulatory Activity: Orchestrating the Innate Immune Response

This compound's primary mechanism of action lies in its ability to modulate the innate immune system, steering it towards an anti-inflammatory and pro-healing phenotype while maintaining crucial anti-infective capabilities.[4][5] This is achieved through its interactions with key immune cells, including macrophages, neutrophils, and mast cells.

Macrophage Differentiation and Polarization

This compound plays a pivotal role in directing macrophage differentiation towards an intermediate M1-M2 state.[4][5] This unique polarization enhances anti-inflammatory functions without completely suppressing the pro-inflammatory responses necessary for pathogen clearance.[4] A key transcription factor involved in this process is Interferon Regulatory Factor 4 (IRF4), which is significantly upregulated in macrophages differentiated in the presence of this compound.[4][5] This leads to a distinct immune signature characterized by the production of specific pro- and anti-inflammatory mediators, expression of genes associated with wound healing, and an increased capacity for phagocytosis of apoptotic cells.[4][5]

Modulation of Neutrophil and Mast Cell Function

This compound also influences the function of neutrophils and mast cells. It has been shown to modulate the expression of neutrophil adhesion and activation markers.[6] In human mast cells, this compound induces degranulation and the production of various signaling molecules, including leukotrienes, prostaglandins, and a range of cytokines and chemokines.[7] This activation is mediated through a complex signaling cascade involving G-protein-coupled receptors, Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[7][8]

Chemokine and Cytokine Regulation

A hallmark of this compound's immunomodulatory activity is its potent induction of chemokines, which are crucial for recruiting immune cells to sites of infection and injury.[2] It is a powerful inducer of Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3.[2] While promoting chemokine production, this compound simultaneously suppresses the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS).[9][10]

Anti-Biofilm Activity: A Novel Approach to Combatting Resistant Infections

Beyond its immunomodulatory effects, this compound exhibits significant anti-biofilm activity against a broad spectrum of bacteria.[2][3] This is particularly relevant in the context of antibiotic-resistant infections, where biofilms play a critical role in bacterial persistence.

The mechanism of its anti-biofilm action involves the binding to and subsequent degradation of the bacterial second messenger stress-induced nucleotides (p)ppGpp.[2] These molecules are essential for biofilm formation and maintenance.[2] By targeting this pathway, this compound can both prevent the formation of new biofilms and disperse existing ones.[2] Importantly, this anti-biofilm activity occurs at concentrations well below its minimum inhibitory concentration (MIC), indicating a mechanism distinct from direct bacterial killing.[2] Furthermore, this compound has demonstrated synergy with conventional antibiotics in eradicating biofilms.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| MRSA USA300 LAC | 16 µg/mL | [6] | |

| MRSA SAP 0017 | 16 µg/mL | [6] | |

| S. epidermidis ATCC14990 | 16 µg/mL | [6] | |

| Immunomodulatory Effects | |||

| TNF-α Reduction (in vivo, S. aureus infection) | Murine model | 60% | [9] |

| Macrophage Recruitment Increase (in vivo) | Murine model | 40% | [9][11] |

| Bacterial Bioburden Decrease (in vivo, Day 7) | Murine model | 2.6-fold | [9][11] |

| Osseointegration Failure Reduction (S. aureus) | Murine model | 3-fold | [9] |

| Chemokine Induction (MCP-1) vs. Bac2a | >50-fold increase | [2] | |

| Chemokine Induction vs. IDR-1 | >10-fold increase | [2] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

Caption: this compound signaling cascade in human mast cells.

Caption: this compound-mediated macrophage polarization.

Experimental Protocols

In Vitro Macrophage Differentiation and Stimulation

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic tissue culture plates.

-

Macrophage Differentiation: Monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and either GM-CSF (for M1 polarization), M-CSF (for M2 polarization), or M-CSF in the presence of this compound (10-20 µg/mL).

-

Stimulation: Differentiated macrophages are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Analysis: Supernatants are collected for cytokine and chemokine analysis using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays. Cells are harvested for gene expression analysis of polarization markers (e.g., iNOS for M1, Arginase-1 for M2) and transcription factors (e.g., IRF4) by quantitative real-time PCR (qRT-PCR).

Mast Cell Activation Assays

-

Cell Line: The human mast cell line LAD2 is used.

-

Degranulation Assay: LAD2 cells are stimulated with varying concentrations of this compound for 30 minutes. The release of β-hexosaminidase, a marker of degranulation, is measured colorimetrically.

-

Cytokine and Chemokine Production: Cells are incubated with this compound for 24 hours. Supernatants are analyzed for the presence of cytokines and chemokines (e.g., IL-8, MCP-1, TNF-α) by ELISA.

-

Signaling Pathway Inhibition: To identify the signaling pathways involved, cells are pre-treated with specific inhibitors (e.g., pertussis toxin for G-protein, U-73122 for PLC, U0126 for ERK, SB203580 for p38, JNK inhibitor II, and an NF-κB activation inhibitor) prior to stimulation with this compound. The effects on degranulation and cytokine production are then assessed.

Anti-Biofilm Assays

-

Biofilm Formation: Bacterial strains (e.g., Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus) are grown in 96-well microtiter plates in a suitable growth medium.

-

Biofilm Inhibition: this compound is added to the wells at various concentrations at the time of inoculation to assess its ability to prevent biofilm formation.

-

Biofilm Eradication: Pre-formed biofilms (typically grown for 24 hours) are treated with different concentrations of this compound to evaluate its dispersal activity.

-

Quantification: Biofilm biomass is quantified using a crystal violet staining assay. The optical density is measured to determine the extent of biofilm inhibition or eradication.

-

Synergy Testing: Checkerboard assays are performed to assess the synergistic effects of this compound with conventional antibiotics against bacterial biofilms.

This comprehensive overview of this compound's mechanism of action highlights its potential as a novel therapeutic agent for a range of infectious and inflammatory conditions. Its ability to modulate the host immune response and target bacterial biofilms represents a promising strategy to combat antibiotic resistance and improve clinical outcomes.

References

- 1. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]

- 8. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Innate Defense Regulator Peptide IDR-1018

Core Peptide Attributes and Physicochemical Properties

Innate Defense Regulator (IDR)-1018 is a synthetic, 12-amino acid cationic peptide derived from a modification of the bovine host defense peptide bactenecin.[1][2] It was developed to enhance immunomodulatory activities while minimizing cytotoxicity.[3] The peptide's sequence and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | VRLIVAVRIWRR-NH2 | [4] |

| One-Letter Sequence | H-Val-Arg-Leu-Ile-Val-Ala-Val-Arg-Ile-Trp-Arg-Arg-NH2 | [4] |

| Molecular Formula | C₇₁H₁₂₆N₂₆O₁₂ | [4] |

| Molecular Weight | 1535.92 Da | [4] |

| Isoelectric Point (pI) | 12.48 | [5] |

| Net Charge | +4 | [5] |

| Grand average of hydropathicity (GRAVY) | 0.692 | [5] |

| Hydrophobicity | 0.623 | [5] |

| Hydrophobic Ratio | 66% | [5] |

Mechanism of Action and Biological Activities

IDR-1018 exhibits a multifaceted mechanism of action that encompasses direct anti-biofilm effects and potent immunomodulatory functions, rather than strong direct antimicrobial activity against planktonic bacteria.[6][7] This dual approach makes it a promising candidate for combating antibiotic-resistant infections and inflammatory conditions.[2][6]

Anti-Biofilm Activity

A key mechanism of this compound is its ability to disrupt bacterial biofilms.[6][7] This is achieved by binding to and stimulating the degradation of the bacterial second messenger nucleotides (p)ppGpp, which are crucial for biofilm formation and maintenance.[1][6] This interaction prevents the accumulation of (p)ppGpp, leading to the dispersal of biofilm cells.[5] this compound has demonstrated broad-spectrum activity against biofilms of various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Salmonella enterica, and methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Immunomodulatory Functions

This compound profoundly modulates the host's innate immune response.[3][8] Its activities include:

-

Chemokine Induction: It selectively upregulates chemokines associated with the recruitment of monocytes, macrophages, and neutrophils, such as Monocyte Chemoattractant Protein-1 (MCP-1).[6][8] In human peripheral blood mononuclear cells, this compound stimulation led to a greater than 50-fold increase in MCP-1 compared to the parent peptide Bac2a.[6]

-

Anti-Inflammatory Effects: In the presence of inflammatory stimuli like lipopolysaccharide (LPS), this compound suppresses the production of pro-inflammatory cytokines, thereby preventing excessive and damaging inflammation.[3][8]

-

Macrophage Differentiation: this compound influences macrophage differentiation, driving them towards a unique phenotype with characteristics of both pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. This results in enhanced phagocytosis of apoptotic cells and the expression of wound healing-associated genes.[3]

-

Mast Cell Activation: The peptide can activate human mast cells, inducing degranulation and the release of various mediators, which contributes to its role in wound healing and host defense.[9][10]

Wound Healing

This compound has been shown to promote wound healing.[6][11] This is attributed to its ability to modulate inflammation, enhance cell recruitment, and promote keratinocyte proliferation, leading to faster wound closure in both infected and non-infected models.[6][11]

Signaling Pathways

This compound-induced mast cell activation is mediated through a complex network of intracellular signaling pathways. The activation cascade involves G-protein-coupled receptors, phospholipase C (PLC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are generalized protocols for key experiments based on common practices in peptide research.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3]

Workflow:

-

Synthesis: The peptide is assembled on a solid support resin, with each amino acid added sequentially.

-

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin.

-

Purification: The crude peptide is purified to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Verification: The correct mass of the purified peptide is confirmed by mass spectrometry.[3]

Anti-Biofilm Assays

The ability of this compound to inhibit biofilm formation and eradicate existing biofilms can be assessed using microtiter plate assays.

-

Biofilm Formation Inhibition (MBIC):

-

Bacterial cultures are grown to mid-logarithmic phase.

-

In a 96-well plate, serial dilutions of this compound are prepared in growth medium.

-

The bacterial suspension is added to each well.

-

Plates are incubated for 24-48 hours to allow biofilm formation.

-

Planktonic bacteria are removed, and the wells are washed.

-

The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is read to quantify biofilm mass. The Minimal Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that prevents biofilm formation.[7]

-

-

Established Biofilm Eradication:

-

Biofilms are grown in 96-well plates for 24-48 hours as described above.

-

Planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the established biofilms.

-

Plates are incubated for a further 24 hours.

-

Biofilm viability can be assessed using assays such as resazurin reduction or by plating for colony-forming units (CFUs).

-

Immunomodulatory Activity Assays

The effect of this compound on immune cells can be measured by quantifying cytokine and chemokine production.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1) are cultured under standard conditions.

-

Stimulation: Cells are treated with this compound at various concentrations, with or without an inflammatory stimulus like LPS.[3]

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Quantification: The concentration of specific cytokines and chemokines (e.g., MCP-1, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Antimicrobial and Anti-Biofilm Activity

| Organism | Planktonic MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₁₀₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | >128 | 10 | 20 | [7] |

| Escherichia coli O157 | 64 | 10 | 20 | [7] |

| Acinetobacter baumannii | 32 | 10 | 20 | [7] |

| Klebsiella pneumoniae | 128 | 2 | 5 | [7] |

| Salmonella enterica | 64 | 20 | 40 | [7] |

| MRSA | 4 | 2.5 | 5 | [5][7] |

Table 2: Hemolytic Activity

| Peptide | Concentration (µg/mL) | Hemolysis (%) | Reference |

| This compound | 32 | 0.386 | [5] |

| This compound | 64 | 2.136 | [5] |

| This compound | 128 | 2.651 | [5] |

Conclusion

This compound is a synthetic peptide with a unique dual mechanism of action that combines potent anti-biofilm properties with the ability to beneficially modulate the host immune response. Its capacity to disrupt biofilms by targeting the (p)ppGpp signaling pathway and to orchestrate an effective but balanced immune response makes it a compelling candidate for further development as a therapeutic agent for a variety of infectious and inflammatory diseases. The detailed understanding of its structure, function, and the signaling pathways it engages provides a solid foundation for researchers and drug development professionals exploring novel host-directed therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]

- 11. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]

- 12. jpt.com [jpt.com]

IDR-1018: A Synthetic Innate Defense Regulator with Dual Immunomodulatory and Anti-Biofilm Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Innate Defense Regulator (IDR)-1018 is a synthetic 12-amino acid peptide derived from bovine bactenecin. It represents a promising class of host-directed therapies that function by modulating the innate immune response rather than through direct antimicrobial activity. This dual-action peptide has demonstrated potent immunomodulatory effects, including the enhancement of chemokine production and the polarization of macrophages towards a balanced M1-M2 phenotype, while also exhibiting significant anti-biofilm capabilities against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of IDR-1018, including its mechanism of action, quantitative data on its activities, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: modulation of the innate immune system and disruption of bacterial biofilms.

Immunomodulatory Activity

This compound's immunomodulatory properties are central to its therapeutic potential. It influences the behavior of key innate immune cells, such as macrophages and mast cells, to promote a balanced and effective immune response.

Macrophage Differentiation and Polarization: this compound drives the differentiation of human monocytes towards an intermediate M1-M2 macrophage phenotype.[1][2] This unique polarization results in macrophages that exhibit enhanced anti-inflammatory functions, such as the expression of wound healing-associated genes and increased phagocytosis of apoptotic cells, while retaining some pro-inflammatory capabilities crucial for pathogen clearance.[1][2] This balanced response is mediated, in part, by the transcription factor IRF4.[1]

Mast Cell Activation: In human mast cells, this compound triggers degranulation, the release of pro-inflammatory mediators like leukotrienes and prostaglandins, and the production of various cytokines and chemokines.[3] This activation is mediated through a G protein-coupled receptor, leading to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB.[3]

Chemokine and Cytokine Modulation: A hallmark of this compound is its potent induction of chemokines, such as monocyte chemoattractant protein-1 (MCP-1/CCL2), which are crucial for recruiting immune cells to sites of infection and inflammation.[4][5] In the absence of inflammatory stimuli, this compound induces high levels of MCP-1.[5] Conversely, in the presence of inflammatory triggers like lipopolysaccharide (LPS), it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4][5]

Anti-Biofilm Activity

This compound has demonstrated broad-spectrum activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][6]

Targeting the Stringent Response: The proposed mechanism for this compound's anti-biofilm activity involves the targeting of the bacterial stringent response, a key stress response pathway.[6] This pathway is regulated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp.[7][8] this compound is thought to bind to (p)ppGpp, leading to its degradation and thereby disrupting biofilm formation and stability.[6] However, it is important to note that some studies have questioned the specificity of this interaction, suggesting that the peptide's antimicrobial activity may not solely rely on (p)ppGpp recognition.[9]

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Immunomodulatory Activity of this compound

| Parameter | Cell Type | Condition | Concentration of this compound | Observed Effect | Reference |

| Chemokine Induction | Human Peripheral Blood Mononuclear Cells | Unstimulated | 50 µg/mL | >50-fold increase in MCP-1 and MCP-3 compared to parent peptide Bac2a | [4] |

| 10 µg/mL | >10-fold increased induction of chemokines compared to IDR-1 | [4] | |||

| Pro-inflammatory Cytokine Suppression | Human Peripheral Blood Mononuclear Cells | LPS-stimulated | 50 µg/mL | 89% reduction in TNF-α production | [4] |

| RAW264.7 Murine Macrophages | LPS-stimulated | 7-70 µg/mL | Potent blunting of MCP-1, TNF-α, and IL-6 production | [5] | |

| RAW264.7 Murine Macrophages | S. aureus-stimulated | 200-700 µg/mL | Blunting of MCP-1, TNF-α, and IL-6 production | [5] | |

| Macrophage Recruitment | Murine Implant Infection Model | S. aureus infection | In vivo administration | 40% increase in macrophage recruitment | [5] |

| Mast Cell Chemotaxis | LAD2 Human Mast Cells | In vitro chemotaxis assay | 2.5-10 µg/mL | Dose-dependent increase in cell migration (peak at ~10 µg/mL) | [10] |

Table 2: Anti-Biofilm and Antimicrobial Activity of this compound

| Parameter | Bacterial Species | Concentration of this compound | Observed Effect | Reference |

| Minimal Inhibitory Concentration (MIC) | MRSA USA300 LAC, MRSA SAP 0017, S. epidermidis ATCC14990 | 16 µg/mL | Inhibition of planktonic growth | [11] |

| Minimal Biofilm Inhibitory Concentration (MBIC) | MRSA USA300 LAC | 16 µg/mL | Inhibition of biofilm formation | [12] |

| MRSA SAP 0017 | 16-32 µg/mL | Inhibition of biofilm formation | [12] | |

| Minimal Biofilm Eradication Concentration (MBEC) | MRSA USA300 LAC | 8-16 µg/mL | Eradication of established biofilms | [12] |

| MRSA SAP 0017 | 16-32 µg/mL | Eradication of established biofilms | [12] | |

| Biofilm Inhibition | P. aeruginosa, E. coli 0157, A. baumannii, B. cenocepacia | 10 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] |

| S. enterica serovar Typhimurium | 20 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |

| K. pneumoniae | 2 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |

| MRSA | 2.5 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |

| Biofilm Cell Dispersion | P. aeruginosa PA14 | 0.8 µg/mL | ~4-fold increase in live cell dispersion from existing biofilms | [6] |

Table 3: Wound Healing Activity of this compound

| Animal Model | Condition | Concentration of this compound | Observed Effect | Reference |

| Murine Splint Model | Non-diabetic | 30 ng/dose | Comparable effect to 100-fold higher doses of LL-37 or HB-107 | [13] |

| 0.3 or 3 µ g/dose | Significantly higher re-epithelialization compared to the same dose of LL-37 or HB-107 | [13] | ||

| 200 µg/mL (3 µ g/dose ) | 14% faster wound closure by day 2 compared to untreated | [13] | ||

| S. aureus Infected Porcine Wound Model | Infected | 20 µg/mL | 17-28% improvement in re-epithelialization by day 4 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Macrophage Differentiation and Polarization Assay

Objective: To assess the effect of this compound on the differentiation and polarization of human monocytes into macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound peptide

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-10

-

RNA extraction kit and reagents for RT-qPCR

-

Flow cytometry antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed PBMCs in a T75 flask and allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.

-

Wash away non-adherent cells with warm PBS.

-

Culture the adherent monocytes for 6 days in complete RPMI-1640 medium supplemented with one of the following conditions:

-

M0 (unpolarized): No additional cytokines.

-

M1 (pro-inflammatory): 100 ng/mL IFN-γ.

-

M2 (anti-inflammatory): 50 ng/mL M-CSF.

-

This compound treated: Desired concentration of this compound (e.g., 20 µg/mL).

-

This compound + M2: 50 ng/mL M-CSF and desired concentration of this compound.

-

-

After 6 days, replace the medium with fresh complete RPMI-1640.

-

Stimulate the differentiated macrophages with or without 100 ng/mL LPS for 24 hours.

-

Cytokine Analysis: Collect the cell culture supernatants and quantify the concentrations of TNF-α and IL-10 using ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of M1- and M2-associated genes (e.g., TNF, IL1B, IL10, ARG1).

-

Flow Cytometry Analysis: Detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers for analysis by flow cytometry.

Bacterial Biofilm Inhibition and Eradication Assay

Objective: To determine the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, MRSA)

-

Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium

-

96-well flat-bottom microtiter plates

-

This compound peptide

-

Crystal Violet (0.1%)

-

Ethanol (95%) or 30% Acetic Acid

-

Microplate reader

Procedure for MBIC:

-

Grow an overnight culture of the bacterial strain in TSB at 37°C.

-

Dilute the overnight culture 1:100 in fresh TSB.

-

In a 96-well plate, prepare serial dilutions of this compound in TSB.

-

Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully remove the planktonic bacteria by aspiration or by inverting and shaking the plate.

-

Gently wash the wells twice with PBS to remove any remaining planktonic cells.

-

Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet and wash the wells with water until the wash water is clear.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

-

Read the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of this compound that prevents biofilm formation.

Procedure for MBEC:

-

Grow biofilms in a 96-well plate as described in steps 1-5 of the MBIC protocol.

-

After incubation, remove the planktonic bacteria and wash the wells with PBS.

-

Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.

-

Incubate the plate at 37°C for another 24 hours.

-

Quantify the remaining biofilm using the crystal violet staining method described in steps 6-11 of the MBIC protocol. The MBEC is the lowest concentration of this compound that eradicates the pre-formed biofilm.

Chemokine and Cytokine Quantification by ELISA

Objective: To measure the concentration of specific chemokines (e.g., MCP-1) and cytokines (e.g., TNF-α) in cell culture supernatants.

Materials:

-

Cell culture supernatants from experimental conditions

-

Commercially available ELISA kit for the chemokine/cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure (General Sandwich ELISA Protocol):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution and incubate until a color change is observed (typically 15-30 minutes).

-

Add the stop solution to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the chemokine/cytokine in the samples by comparing their absorbance values to the standard curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

Caption: this compound signaling pathway in human mast cells.

Experimental Workflows

Caption: Workflow for macrophage differentiation and polarization assay.

References

- 1. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]

- 9. Cationic bactericidal peptide 1018 does not specifically target the stringent response alarmone (p)ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of IDR-1018: A Technical Whitepaper

Introduction

In the face of rising antimicrobial resistance, novel therapeutic strategies are essential. Innate Defense Regulator (IDR) peptides represent a promising class of synthetic molecules designed to modulate the host's innate immune response to combat infections and inflammation. IDR-1018 is a small, 12-amino acid synthetic cationic peptide that has emerged as a lead candidate due to its potent and multifaceted activities.[1][2] Derived from the bovine host defense peptide bactenecin, this compound was developed to enhance immunomodulatory properties while minimizing the cytotoxicity often associated with natural antimicrobial peptides.[3][4][5]

This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of this compound. It details its core anti-infective, anti-inflammatory, anti-biofilm, and wound healing properties, presenting key quantitative data and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery, Structure, and Synthesis

This compound (sequence: VRLIVAVRIWRR-NH2) was identified through a systematic modification of the bovine host defense peptide bactenecin derivative, Bac2a.[1] The design process aimed to amplify the peptide's ability to modulate immune responses, specifically by enhancing chemokine induction while suppressing harmful pro-inflammatory cytokine production.[1][3][4] Structurally, studies have shown that this compound forms an α-helical conformation, a common feature for many host defense peptides that facilitates their interaction with biological membranes and other molecular targets.[2][6]

The peptide is produced through solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard and reliable method for peptide synthesis.[7] Following synthesis, it is purified to over 95% purity using reversed-phase high-performance liquid chromatography (HPLC), and its mass is confirmed via mass spectrometry to ensure the correct molecular composition.[7]

Core Activities and Mechanism of Action

This compound exhibits a unique combination of activities that contribute to its therapeutic potential. Unlike traditional antibiotics that directly target microbial growth, this compound primarily functions by modulating the host immune system and disrupting bacterial biofilms.

Immunomodulatory Effects

A primary characteristic of this compound is its potent immunomodulatory capacity.[3][4] It selectively enhances the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting immune cells like monocytes and macrophages to the site of infection or injury.[1][8][9] Simultaneously, it suppresses the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby preventing the tissue damage associated with uncontrolled inflammation.[1][8]

This dual action drives macrophage differentiation towards a unique intermediate M1-M2 phenotype.[7][10] This state enhances anti-inflammatory functions and the expression of wound healing-associated genes while preserving key pro-inflammatory activities necessary for clearing infections.[7][10] The transcription factor IRF4 has been identified as playing a significant role in promoting this this compound-induced phenotype.[7][10]

Anti-Biofilm Activity

This compound demonstrates potent, broad-spectrum activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][3][4] It can both prevent the formation of new biofilms and eradicate pre-existing ones for a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA).[1][11]

The mechanism for this activity is distinct from direct antimicrobial killing and involves targeting the bacterial stringent stress response.[2] this compound binds to the signaling molecule guanosine tetraphosphate ((p)ppGpp), stimulating its degradation.[1][2] Since (p)ppGpp is essential for biofilm formation and maintenance, its depletion leads to biofilm dispersal at low peptide concentrations and cell death at higher concentrations.[1][11]

Direct Antimicrobial and Synergistic Activity

While its primary strength is immunomodulation, this compound possesses weak to moderate direct antimicrobial activity against planktonic (free-swimming) bacteria.[1][9] More significantly, it exhibits powerful synergy with conventional antibiotics.[1][3][4] When used in combination, this compound can reduce the concentration of antibiotics like ciprofloxacin or tobramycin required to eliminate biofilms by up to 64-fold.[1]

Wound Healing Properties

This compound has been shown to accelerate wound healing.[1][6] In murine models, it leads to faster wound closure compared to controls and even other well-known healing peptides like LL-37.[1][6] This activity is attributed to its ability to modulate the host's immune and inflammatory processes, which are critical for tissue repair, and it appears to be independent of direct bacterial killing in the wound environment.[6][12] Notably, this pro-healing effect was observed in non-diabetic but not diabetic wound models, suggesting its mechanism relies on host immune pathways that are suppressed in diabetic conditions.[6][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Antimicrobial and Anti-Biofilm Activity

| Parameter | Organism(s) | Value | Reference |

|---|---|---|---|

| MIC | MRSA, S. epidermidis | 16 µg/mL | [13] |

| MIC | General Gram-positive & Gram-negative | Weak activity (e.g., 19 µg/mL) | [1] |

| MBIC50 | Various (e.g., P. aeruginosa) | Low concentrations | [11] |

| Biofilm Dispersal | P. aeruginosa | 0.8 µg/mL | [1] |

| Biofilm Eradication | Various | 2.5 - 20 µg/mL |[11] |

MIC: Minimum Inhibitory Concentration; MBIC50: Minimal Biofilm Inhibitory Concentration for 50% reduction.

Table 2: Immunomodulatory and In Vivo Effects

| Parameter | Model / Cell Type | Result | Reference |

|---|---|---|---|

| Chemokine Induction | Human PBMCs | >50-fold increase in MCP-1 vs. parent peptide | [1] |

| TNF-α Reduction | S. aureus murine implant model | 60% decrease | [8] |

| Macrophage Recruitment | S. aureus murine implant model | 40% increase | [8][9] |

| Bacterial Clearance | S. aureus murine implant model | 2.6-fold decrease in bioburden (Day 7) | [8][9] |

| Antibiotic Synergy | Various biofilms | Up to 64-fold reduction in antibiotic needed |[1] |

PBMCs: Peripheral Blood Mononuclear Cells.

Table 3: Cytotoxicity Profile

| Assay | Cell Type | Result | Reference |

|---|---|---|---|

| Hemolysis | Murine Red Blood Cells | 2.65% at 128 µg/mL | [14] |

| Cytotoxicity | Skin Cells (in vitro) | Significantly less cytotoxic than LL-37 & HB-107 |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.

Antimicrobial Susceptibility Testing (MIC Assay)

-

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of planktonic bacteria.

-

Methodology: A standard broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well microtiter plate with bacterial growth medium. A standardized inoculum of bacteria is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is visually determined as the lowest peptide concentration at which no bacterial growth occurs.

Biofilm Inhibition and Eradication Assays

-

Objective: To measure the ability of this compound to prevent biofilm formation and destroy mature biofilms.

-

Methodology:

-

Inhibition (MBIC): Bacteria are inoculated into 96-well plates with various concentrations of this compound and incubated to allow for biofilm formation. After incubation, planktonic cells are washed away. The remaining biofilm is stained with a dye such as crystal violet, which is then solubilized, and the absorbance is read to quantify biofilm mass.

-

Eradication: Biofilms are allowed to mature in 96-well plates first. The planktonic cells are removed, and fresh media containing different concentrations of this compound are added. After a further incubation period, the remaining biofilm is quantified as described above.

-

Cytokine and Chemokine Measurement (ELISA)

-

Objective: To quantify the production of specific immune signaling molecules by host cells in response to this compound.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are cultured in vitro.[9] The cells are stimulated with this compound, often in the presence or absence of a bacterial ligand like lipopolysaccharide (LPS).[8][9] After incubation, the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α) and chemokines (e.g., MCP-1) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the molecule of interest.

In Vivo Murine Implant Infection Model

-

Objective: To assess the efficacy of this compound in a clinically relevant model of orthopedic implant infection.

-

Methodology: A small orthopedic-grade implant (e.g., titanium wire) is surgically placed into the femur or tibia of a mouse. A known quantity of S. aureus is inoculated onto the implant during surgery. Mice are treated with this compound (e.g., locally at the surgical site) or a vehicle control. At specific time points (e.g., Day 7 or 15), outcomes are assessed.[8][15] This includes quantifying the bacterial burden on the implant, measuring local cytokine levels, and using histology to assess immune cell recruitment and osseointegration.[8][15]

(p)ppGpp Binding Affinity Assay

-

Objective: To determine if this compound directly interacts with the bacterial signaling molecule (p)ppGpp.

-

Methodology: The binding affinity is assessed using High-Performance Liquid Chromatography (HPLC).[14] A specialized column (e.g., ZIC-HILIC) is used. The (p)ppGpp molecule is run through the HPLC system with a mobile phase, establishing a baseline retention time. The experiment is then repeated after incubating (p)ppGpp with this compound. A shift in the retention time of (p)ppGpp indicates a binding interaction with the peptide.[14]

Therapeutic Potential

The multifaceted nature of this compound gives it significant therapeutic potential for a variety of complex conditions where both infection and inflammation are key drivers. Its ability to disrupt biofilms and enhance bacterial clearance while simultaneously controlling excessive inflammation makes it an attractive candidate for treating persistent infections, such as those on medical implants or in chronic wounds.[1][8] The synergy with existing antibiotics could also play a crucial role in overcoming drug-resistant infections.

Conclusion

This compound is a synthetic immunomodulatory peptide with a unique and powerful profile. Its initial characterization reveals a molecule that does not primarily act as a direct antimicrobial agent but rather as a modulator of the host's innate defense systems. By enhancing immune cell recruitment, suppressing damaging inflammation, disrupting resilient bacterial biofilms, and promoting wound healing, this compound represents a sophisticated, multi-pronged approach to treating complex infections and inflammatory conditions.[1][6][7] The data gathered to date strongly supports its continued development as a potential adjunctive therapy to combat antibiotic-resistant infections.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 6. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]

- 7. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Immunomodulatory Landscape of IDR-1018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of immunology and infectious disease, the synthetic peptide IDR-1018 has emerged as a significant modulator of the innate immune response. Derived from the bovine host defense peptide bactenecin, this compound is a 12-amino acid peptide (VRLIVAVRIWRR-NH2) with a dual mechanism of action that combines direct anti-biofilm activity with potent immunomodulatory functions.[1][2] Unlike conventional antibiotics, which directly target microbial growth, this compound orchestrates the host's immune system to combat infections and inflammation.[3][4] This technical guide provides an in-depth exploration of this compound's role in modulating immune responses, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Mechanism of Action

This compound exerts its immunomodulatory effects by selectively enhancing chemokine production to recruit immune cells, while simultaneously dampening excessive pro-inflammatory cytokine responses that can lead to tissue damage.[1][2][3] This balanced approach makes it a promising candidate for a variety of applications, from treating antibiotic-resistant infections to promoting wound healing.[1][3] Its anti-biofilm properties are attributed to its ability to bind to the bacterial second messenger (p)ppGpp, triggering biofilm dispersal.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound across various experimental models.

Table 1: Antimicrobial and Anti-Biofilm Activity of this compound

| Organism | Assay Type | This compound Concentration | Effect | Reference |

| MRSA USA300 LAC | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |

| MRSA SAP 0017 | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |

| S. epidermidis ATCC14990 | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |

| MRSA ATCC43300 | MIC | 4 µg/mL | Inhibition of planktonic growth | [6] |

| MSSA ATCC25923 | MIC | 4 µg/mL | Inhibition of planktonic growth | [6] |

| MSSA ATCC6538 | MIC | 2 µg/mL | Inhibition of planktonic growth | [6] |

| E. coli ATCC25922 | MIC | 8 µg/mL | Inhibition of planktonic growth | [7] |

| P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | Biofilm Inhibition | 0.8 µg/mL | Biofilm dispersal | [2] |

Table 2: Immunomodulatory Effects of this compound on Macrophages

| Cell Type | Stimulus | This compound Concentration | Cytokine/Chemokine | Change | Reference |

| Human Macrophages | None | 70-200 µg/mL | MCP-1 | Dose-dependent increase | [8] |

| Human Macrophages | LPS | 7-70 µg/mL | MCP-1 | Potent blunting of production | [8] |

| Human Macrophages | LPS | 7-70 µg/mL | TNF-α | Potent blunting of production | [8] |

| Human Macrophages | LPS | 7-70 µg/mL | IL-6 | Potent blunting of production | [8] |

| Murine Macrophages (in vivo) | S. aureus | Not specified | TNF-α | 60% reduction | [8] |

| Human Macrophages | None | Not specified | M2 Markers (e.g., IL-10) | Upregulation | [2] |

Table 3: Effects of this compound on Neutrophil Function

| Cell Type | Stimulus | This compound Effect | Quantitative Change | Reference |

| Human Neutrophils | None | Modulation of adhesion/activation markers | Not specified | [9] |

| Human Neutrophils | None | Enhanced adhesion to endothelial cells | Not specified | [9] |

| Human Neutrophils | LPS | Suppression of TNF-α production | Significant | [9] |

| Human Neutrophils | LPS | Suppression of IL-10 production | Significant | [9] |

| Murine BM-PMNs | LPS | Upregulation of CXCL1 | 4-fold | [10] |

| Murine BM-PMNs | LPS | Upregulation of CCL2 | 6-fold | [10] |

| Murine BM-PMNs | LPS | Upregulation of CCL20 | 20-fold | [10] |

Table 4: Wound Healing Efficacy of this compound

| Model | This compound Concentration/Dose | Metric | Improvement vs. Control | Reference |

| S. aureus infected porcine wound | 20 µg/mL | Re-epithelialization (Day 4) | 28% | [11] |

| S. aureus infected porcine wound | 200 µg/mL | Re-epithelialization (Day 4) | 17% | [11] |

| Non-diabetic murine wound | 0.3 or 3 µ g/dose | Re-epithelialization | Significantly higher than LL-37 or HB-107 | [11] |

Signaling Pathways

This compound modulates cellular functions through the activation of several key signaling pathways. In human mast cells, its activity is mediated through G protein-coupled receptors, leading to the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Protocol 1: In Vitro Macrophage Differentiation and Stimulation

This protocol is adapted from studies investigating the effect of this compound on macrophage polarization.[13][14]

Objective: To differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages and assess the immunomodulatory effect of this compound.

Materials:

-

Ficoll-Paque PLUS

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Recombinant human M-CSF (for M2 differentiation)

-

Recombinant human IFN-γ (for M1 differentiation)

-

This compound peptide

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-6, IL-10, and MCP-1

Procedure:

-

Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Adhere monocytes to plastic tissue culture plates by incubating PBMCs in RPMI-1640 for 2 hours at 37°C.

-

Macrophage Differentiation:

-

M0 (unactivated): Culture adherent monocytes in RPMI-1640 with 10% FBS for 7 days.

-

M1 (classically activated): Culture in the presence of IFN-γ (concentration to be optimized, typically 20 ng/mL).

-

M2 (alternatively activated): Culture in the presence of M-CSF (concentration to be optimized, typically 50 ng/mL).

-

This compound-treated: Culture in the presence of this compound (e.g., 20 µg/mL).

-

-

Stimulation: After 7 days of differentiation, wash the macrophages and incubate with fresh medium containing LPS (e.g., 10 ng/mL) with or without various concentrations of this compound for 24 hours.

-

Analysis: Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, IL-10, and MCP-1 using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Murine Excisional Wound Healing Model

This protocol is a generalized procedure based on murine wound healing studies.[1][3][15]

Objective: To assess the in vivo wound healing efficacy of this compound.

Materials:

-

8-12 week old mice (e.g., C57BL/6)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors, forceps, and 4 mm biopsy punch

-

Sterile saline (PBS)

-

This compound peptide solution

-

Digital camera for wound imaging

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Anesthesia and Hair Removal: Anesthetize the mouse and shave the dorsal surface.

-

Wound Creation: Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.

-

Treatment: Topically apply a specific dose of this compound (e.g., 3 µg in 10 µL of sterile saline) or vehicle control (saline) to the wounds immediately after injury and at specified intervals (e.g., every 48 hours).

-

Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 2, 4, 6, 8, 10).

-

Data Analysis: Measure the wound area from the digital images using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

-

(Optional) Histological Analysis: At the end of the experiment, euthanize the mice and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and immune cell infiltration.

Conclusion

This compound represents a novel therapeutic paradigm that leverages the host's own immune system to combat disease. Its ability to selectively promote beneficial immune responses while controlling excessive inflammation, coupled with its direct action against bacterial biofilms, positions it as a versatile candidate for a range of clinical challenges. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore and harness the therapeutic potential of this promising immunomodulatory peptide. Further investigation into its precise molecular interactions and continued evaluation in diverse preclinical and clinical settings will be crucial in fully elucidating its role in modern medicine.

References

- 1. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]

- 4. 2.2. Mouse Excisional Wound-Healing Model [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The innate defense regulator peptides IDR-HH2, IDR-1002, and this compound modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.plos.org [journals.plos.org]

- 12. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation | PLOS One [journals.plos.org]

- 15. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]

The Anti-Biofilm Properties of IDR-1018 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate defense regulator (IDR)-1018 peptide is a synthetic derivative of bactenecin, a bovine host defense peptide.[1][2] It has garnered significant attention for its potent, broad-spectrum anti-biofilm properties, which are distinct from its direct antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the anti-biofilm characteristics of IDR-1018, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting the Stringent Response

The primary anti-biofilm mechanism of this compound involves the disruption of the bacterial stringent response, a key stress response pathway.[3] Specifically, this compound targets the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[3][4] Under conditions of stress, such as nutrient limitation, bacteria accumulate (p)ppGpp, which acts as a global regulator to slow down growth and promote survival, including the formation and maintenance of biofilms.[3][5]

This compound has been shown to directly interact with (p)ppGpp, leading to its degradation.[3][6] This prevents the accumulation of (p)ppGpp and the subsequent downstream signaling cascade that promotes biofilm formation.[3][6] By targeting this central signaling molecule, this compound exhibits broad-spectrum activity against biofilms of both Gram-positive and Gram-negative bacteria.[3][4]

Quantitative Data on Anti-Biofilm Activity

The efficacy of this compound has been quantified against a range of clinically relevant pathogens. The following tables summarize the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values, as well as its synergistic activity with conventional antibiotics.

Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations of this compound

| Bacterial Species | Strain | MBIC (µg/mL) | MBEC (µg/mL) | Reference |

| Pseudomonas aeruginosa | PAO1 | 10 | >10 | [1] |

| Pseudomonas aeruginosa | PA14 | 10 | >10 | [1] |

| Escherichia coli | O157 | 10 | >10 | [1] |

| Acinetobacter baumannii | SENTRY C8 | 10 | >10 | [1] |

| Klebsiella pneumoniae | ATTC13883 | 2 | >2 | [1] |

| Salmonella enterica sv. Typhimurium | 14028S | 20 | >20 | [1] |

| Staphylococcus aureus (MRSA) | SAP0017 | 2.5 | >2.5 | [1] |

| Staphylococcus aureus (MRSA) | USA300 LAC | 16 | 16 | [2] |

| Staphylococcus epidermidis | ATCC14990 | - | 16 | [7] |

| Burkholderia cenocepacia | 4813 | 10 | >10 | [1] |

Table 2: Synergistic Activity of this compound with Conventional Antibiotics

| Bacterial Species | Antibiotic | Fold Reduction in Antibiotic Concentration | Reference |

| P. aeruginosa | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |

| E. coli | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |

| A. baumannii | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |

| K. pneumoniae | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |

| S. enterica | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |

| S. aureus (MRSA) | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-biofilm agents. The following sections provide step-by-step protocols for key experiments used to evaluate the efficacy of this compound.

Biofilm Formation and Quantification (Crystal Violet Assay)

This assay is a standard method for quantifying the total biomass of a biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Inoculation: Dilute an overnight bacterial culture in fresh medium to a desired starting optical density (e.g., OD600 of 0.01).

-

Add 200 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as negative controls.

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Washing: Gently remove the planktonic bacteria by inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the plate three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

-

MBEC assay device (e.g., 96-peg lid)

-

96-well microtiter plates

-

Bacterial culture and growth medium

-

This compound peptide stock solution

-

Recovery medium

-

Sonicator

-

Microplate reader

Procedure:

-

Biofilm Formation: Grow biofilms on the pegs of the MBEC lid by incubating it in a 96-well plate containing the bacterial inoculum for 24-48 hours.

-

Rinsing: Gently rinse the peg lid in a plate containing PBS to remove planktonic cells.

-

Challenge Plate: Prepare a 96-well plate with serial dilutions of this compound in growth medium.

-

Exposure: Place the peg lid with the established biofilms into the challenge plate and incubate for a specified period (e.g., 24 hours).

-

Recovery: After exposure, rinse the peg lid again in PBS. Place the peg lid into a new 96-well plate containing recovery medium.

-

Dislodging Biofilm: Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the recovery medium.

-

Incubation and Reading: Incubate the recovery plate for 24 hours and then measure the optical density at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial culture and growth medium

-

Stock solutions of this compound and the antibiotic of interest

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the rows and the conventional antibiotic along the columns.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.

-

Reading: Measure the optical density at 600 nm to determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.

-

Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

FIC Index ≤ 0.5 indicates synergy.

-

0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.

-

FIC Index > 4 indicates antagonism.

-

Biofilm Visualization (Confocal Laser Scanning Microscopy with Flow Cell System)

This advanced technique allows for the real-time, three-dimensional visualization of biofilm structure and the effects of treatment.

Materials:

-

Flow cell system

-

Peristaltic pump

-

Bacterial culture and growth medium

-

Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

System Assembly and Sterilization: Assemble the flow cell system and sterilize it by pumping a disinfectant (e.g., 0.5% hypochlorite) through the tubing, followed by sterile water and then the growth medium.

-

Inoculation: Inject the bacterial culture into the flow cell chamber and allow the bacteria to attach to the surface for a few hours without flow.

-

Biofilm Growth: Start the flow of fresh medium through the system at a constant rate to allow the biofilm to mature over several days.

-

Treatment: Introduce this compound into the medium flow to observe its effect on the established biofilm.

-

Staining: Inject a mixture of fluorescent stains into the flow cell to differentiate between live and dead cells within the biofilm.

-

Imaging: Use a CLSM to acquire a series of optical sections (z-stacks) through the biofilm.

-

Image Analysis: Reconstruct the z-stacks to create a three-dimensional image of the biofilm architecture. This allows for the quantification of parameters such as biovolume, thickness, and the ratio of live to dead cells.

Conclusion

This compound represents a promising therapeutic candidate for combating biofilm-associated infections. Its unique mechanism of action, targeting the conserved stringent response pathway, provides a broad-spectrum anti-biofilm activity that is often independent of its direct bactericidal effects. The ability of this compound to act synergistically with conventional antibiotics further enhances its potential clinical utility. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel anti-biofilm agents, facilitating further research and development in this critical area of infectious disease.

References

- 1. Crystal violet assay [bio-protocol.org]

- 2. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Stringent response - Wikipedia [en.wikipedia.org]

- 6. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

The Immunomodulatory Peptide IDR-1018: A Guide to its Influence on Macrophage Differentiation and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR) peptides are a promising class of synthetic immunomodulatory agents derived from natural host defense peptides. Among these, IDR-1018, a 12-amino acid synthetic derivative of bactenecin, has emerged as a potent modulator of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on macrophage differentiation and function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Evidence suggests that this compound drives macrophages towards a unique, intermediate M1-M2 phenotype, enhancing anti-inflammatory and wound healing functions while preserving crucial pro-inflammatory activities required for pathogen clearance.[3][4] This positions this compound as a potential therapeutic for a range of conditions, from multi-drug resistant infections to disorders characterized by dysregulated immune responses.[3]

Data Presentation: The Impact of this compound on Macrophage Phenotype

The immunomodulatory effects of this compound on macrophages have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings related to cytokine and chemokine production, gene expression, and cellular functions.

Table 1: Effect of this compound on Cytokine and Chemokine Production by Macrophages

| Analyte | Condition | Fold Change/Response | Reference |

| MCP-1 (CCL2) | This compound (70–200 μg/mL) on macrophages (in the absence of inflammatory stimuli) | Dose-dependent induction | [1] |

| Pro-inflammatory Cytokines (e.g., TNF-α) | Macrophages treated with LPS and this compound (20-200 µg/mL) | Potent blunting of excessive production | [1] |

| TNF-α | In vivo S. aureus infection with this compound treatment | 60% reduction | [1] |

| Pro-inflammatory Mediators | Macrophages differentiated with this compound and stimulated with LPS | Intermediate production compared to M1 and M2 macrophages | [4][5] |

| Anti-inflammatory Mediators | Macrophages differentiated with this compound and stimulated with LPS | Intermediate production compared to M1 and M2 macrophages | [4][5] |

| Chemokines (e.g., MCP-1, MCP-3) | This compound stimulation of human peripheral blood mononuclear cells | >50-fold increase compared to parent peptide Bac2a | [2] |

Table 2: Influence of this compound on Macrophage Gene and Transcription Factor Expression

| Gene/Transcription Factor | Condition | Expression Level | Reference |

| Wound Healing-Associated Genes (e.g., EGF, VCAN) | Macrophages differentiated in the presence of this compound | Basal increase in expression | [4] |

| IRF4 | Macrophages differentiated with this compound | High induction | [3][4] |

| STAT3 | Macrophages differentiated with this compound | Intermediate expression | [4] |

| PPARγ | Macrophages differentiated with this compound | Intermediate expression | [4] |

Table 3: Functional Consequences of this compound on Macrophage Activity

| Function | Condition | Observation | Reference |

| Phagocytosis of Apoptotic Cells | Macrophages differentiated in the presence of this compound | Increased | [3][4] |

| Macrophage Recruitment | In vivo S. aureus infection with this compound treatment | 40% increase to the site of infection | [1] |

| Bacterial Clearance | In vivo S. aureus infection with this compound treatment | 2.6-fold decrease in bacterial bioburden on Day 7 | [1] |

| Phagocytosis of S. aureus | Macrophages treated with this compound during infection (30 min) | Significant reduction in the number of infected cells | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and macrophage differentiation.

Macrophage Differentiation and Stimulation

-

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paquette density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence to plastic culture plates for 2 hours at 37°C in a 5% CO2 atmosphere.

-

Macrophage Differentiation: Adherent monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. To generate different macrophage phenotypes, the following stimuli are added to the culture medium:

-

M0 (Unstimulated): No additional stimuli.

-

M1 (Classically Activated): Recombinant human Interferon-gamma (IFNγ).

-

M2 (Alternatively Activated): Recombinant human Macrophage Colony-Stimulating Factor (M-CSF).

-

This compound-differentiated: this compound peptide (typically 5 µg/ml).

-

This compound + M2: A combination of this compound and M-CSF.

-

-

Macrophage Stimulation: Differentiated macrophages are subsequently left unstimulated or challenged with Lipopolysaccharide (LPS) for 4 or 24 hours to assess their inflammatory response profile.